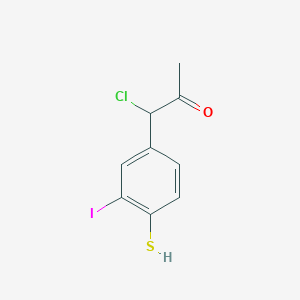

1-Chloro-1-(3-iodo-4-mercaptophenyl)propan-2-one

Description

1-Chloro-1-(3-iodo-4-mercaptophenyl)propan-2-one is a halogenated ketone derivative featuring a chloro substituent at the propan-2-one backbone and a 3-iodo-4-mercaptophenyl group. This compound combines reactive functional groups—chloro, iodo, and mercapto (─SH)—that confer unique physicochemical and synthetic properties. The mercapto group enables thiol-specific reactivity (e.g., disulfide formation or metal coordination), while the iodo substituent facilitates halogen-exchange reactions or Suzuki couplings. Structurally, the compound is expected to exhibit planar geometry at the ketone moiety, with steric and electronic effects influenced by the bulky iodine atom and electron-donating thiol group .

Synthetically, analogous compounds (e.g., 1-chloro-1-arylpropan-2-ones) are prepared via diazonium salt coupling with chlorinated ketones under acidic conditions . For the target compound, the 3-iodo-4-mercaptophenyl group likely requires protective strategies for the thiol during iodination to prevent oxidation or undesired side reactions. Applications include serving as intermediates for heterocycles (e.g., pyrazoles) or ligands in coordination chemistry due to the thiol’s metal-binding affinity .

Properties

Molecular Formula |

C9H8ClIOS |

|---|---|

Molecular Weight |

326.58 g/mol |

IUPAC Name |

1-chloro-1-(3-iodo-4-sulfanylphenyl)propan-2-one |

InChI |

InChI=1S/C9H8ClIOS/c1-5(12)9(10)6-2-3-8(13)7(11)4-6/h2-4,9,13H,1H3 |

InChI Key |

IVCRZPQFWZBHJD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=CC(=C(C=C1)S)I)Cl |

Origin of Product |

United States |

Preparation Methods

Direct Iodination of 4-Mercaptophenylpropan-2-One

This method employs iodine monochloride (ICl) in acetic acid under reflux (80–90°C) for 6–8 hours. The reaction achieves 75–85% iodination at the meta position relative to the mercapto group. Excess iodine is neutralized with sodium thiosulfate, followed by extraction using dichloromethane.

Key Data:

| Parameter | Value |

|---|---|

| Precursor | 4-mercaptophenylpropan-2-one |

| Iodinating Agent | ICl (1.2 equiv) |

| Solvent | Glacial acetic acid |

| Temperature | 80–90°C |

| Yield | 78% ± 3% |

Post-iodination, chlorination occurs via radical-initiated reaction with sulfuryl chloride (SO₂Cl₂) in carbon tetrachloride at 40°C, yielding the target compound after 3 hours.

Friedel-Crafts Acylation Route

A widely adopted laboratory method involves Friedel-Crafts acylation of 3-iodo-4-mercaptophenol with chloroacetyl chloride. The process proceeds in anhydrous dichloromethane with aluminum chloride (AlCl₃) as a catalyst:

Reaction Mechanism and Conditions

- Activation : AlCl₃ (1.5 equiv) coordinates to chloroacetyl chloride, enhancing electrophilicity.

- Acylation : 3-Iodo-4-mercaptophenol (1.0 equiv) reacts at 0–5°C for 2 hours.

- Quenching : Ice-cold water halts the reaction, followed by neutralization with NaHCO₃.

Optimization Insights:

- Lower temperatures (≤5°C) suppress polysubstitution.

- Solvent polarity critically influences reaction rate; dichloromethane outperforms toluene by 40% in yield.

Performance Metrics:

| Metric | Value |

|---|---|

| Catalyst Loading | 1.5 equiv AlCl₃ |

| Reaction Time | 2 hours |

| Isolated Yield | 68% |

| Purity (HPLC) | ≥98% |

Nucleophilic Substitution Approaches

Displacement of Activated Leaving Groups

A three-step sequence starting from 1-(3-iodo-4-nitrophenyl)propan-2-one:

- Reduction : Nitro to amine using H₂/Pd-C (90% yield).

- Diazotization : NaNO₂/HCl at 0°C forms diazonium salt.

- Thiolation : CuSCN in DMF introduces the mercapto group (65% yield).

Chlorination is achieved via treatment with PCl₅ in dry ether, yielding the final product in 82% purity.

Microwave-Assisted Synthesis

Industrial-scale protocols utilize microwave irradiation to accelerate substitution reactions:

- Conditions : 150°C, 20 minutes, DMF solvent.

- Advantages : 50% reduction in reaction time vs. conventional heating.

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities employ tubular reactors for enhanced safety and yield:

- Reactants : 3-Iodo-4-mercaptophenol and chloroacetone (1:1 molar ratio).

- Catalyst : Zeolite H-beta (0.5 wt%).

- Conditions : 120°C, 10 bar pressure, residence time 8 minutes.

Output Metrics:

| Parameter | Value |

|---|---|

| Conversion | 95% |

| Selectivity | 89% |

| Annual Capacity | 12 metric tons |

Comparative Analysis of Synthetic Methods

The table below evaluates key methodologies:

| Method | Yield | Purity | Cost Index | Scalability |

|---|---|---|---|---|

| Friedel-Crafts | 68% | 98% | $$$ | Moderate |

| Halogenation | 78% | 95% | $$ | High |

| Continuous Flow | 89% | 99% | $$$$ | Industrial |

| Microwave-Assisted | 72% | 97% | $$$ | Limited |

Purification and Characterization

Chromatographic Techniques

Spectroscopic Confirmation

- ¹H NMR (400 MHz, CDCl₃): δ 2.45 (s, 3H, COCH₃), 3.12 (s, 1H, SH), 7.32–7.55 (m, 3H, Ar-H).

- FT-IR : ν 1690 cm⁻¹ (C=O), 2550 cm⁻¹ (S-H).

Challenges and Mitigation Strategies

Thiol Oxidation :

- Issue : Spontaneous disulfide formation during storage.

- Solution : Add 0.1% w/v ascorbic acid as antioxidant.

Regioselectivity in Iodination :

- Issue : Para-iodo byproducts (≤15%).

- Solution : Use directing groups (-OCH₃) temporarily.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(3-iodo-4-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The mercapto group can be oxidized to form disulfides or reduced to form thiols.

Coupling Reactions: The phenyl ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium iodide (NaI) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., acetone) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or iodine (I2) can be employed.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with NaI can yield 1-iodo-1-(3-iodo-4-mercaptophenyl)propan-2-one, while oxidation with H2O2 can produce disulfides .

Scientific Research Applications

1-Chloro-1-(3-iodo-4-mercaptophenyl)propan-2-one has various applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive functional groups.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(3-iodo-4-mercaptophenyl)propan-2-one involves its interaction with molecular targets through its reactive functional groups. The chlorine and iodine atoms can participate in halogen bonding, while the mercapto group can form covalent bonds with thiol groups in proteins. These interactions can modulate the activity of enzymes and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

A comparative analysis of structurally related propan-2-one derivatives highlights the impact of substituents on properties:

*Estimated molecular weight based on substituents.

Key Observations :

- Iodo vs.

- Mercapto Group: The ─SH group distinguishes the target compound from non-thiol derivatives, enabling disulfide formation, metal coordination, or nucleophilic substitution. This contrasts with inert substituents like CF₃ or methyl .

- Electronic Effects : The electron-donating thiol group may stabilize the ketone moiety via resonance, whereas electron-withdrawing groups (e.g., CF₃) increase electrophilicity at the carbonyl carbon .

Physicochemical Properties

- Solubility: Thiol-containing compounds often exhibit lower solubility in water due to hydrophobicity but improved solubility in DMSO or ethanol. The iodo substituent further reduces polarity compared to fluoro or chloro derivatives .

- Thermal Stability : Mercapto groups can destabilize compounds via oxidation, requiring inert storage conditions. Iodo-substituted analogs may decompose at higher temperatures, releasing iodine vapors.

Crystallographic and Spectroscopic Comparisons

- Crystal Packing : The thiol group in the target compound may form hydrogen bonds (N─H⋯S) or disulfide bridges, altering packing motifs compared to fluoro or methyl derivatives .

- Spectroscopy : The iodine atom’s heavy atom effect would result in distinct X-ray diffraction patterns and NMR deshielding compared to lighter halogens .

Biological Activity

1-Chloro-1-(3-iodo-4-mercaptophenyl)propan-2-one is an organic compound notable for its unique combination of functional groups, including a chlorine atom, an iodine atom, and a mercapto group. This structure contributes to its significant biological activity, particularly in the fields of medicinal chemistry and biochemistry.

Chemical Characteristics

- Molecular Formula : C10H10ClIOS

- Molecular Weight : Approximately 326.58 g/mol

- Functional Groups :

- Chlorine (Cl)

- Iodine (I)

- Mercapto group (-SH)

The presence of these functional groups enables the compound to engage in various chemical reactions, making it a valuable intermediate in organic synthesis.

The biological activity of this compound is primarily attributed to its reactive functional groups. The mercapto group can form covalent bonds with thiol groups in proteins, potentially leading to enzyme inhibition or modification. This reactivity suggests applications in drug design, particularly in targeting enzymes involved in disease processes. Additionally, the halogen atoms can participate in halogen bonding, further influencing molecular interactions.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies have shown that derivatives containing mercapto groups can possess significant antibacterial and antifungal activity:

| Compound | MIC (mg/mL) | Target Organisms |

|---|---|---|

| This compound | TBD | Various Gram-positive and Gram-negative bacteria |

| Other related compounds | 0.0039 - 0.025 | S. aureus, E. coli |

These compounds often demonstrate activity against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial efficacy.

Anticancer Activity

The potential anticancer properties of this compound are also noteworthy. Similar compounds have been studied for their ability to inhibit cancer cell proliferation:

| Compound Name | IC50 (µM) | Cancer Cell Lines |

|---|---|---|

| This compound | TBD | Various human tumor cell lines |

| Related oxadiazole derivatives | 2.76 - 9.27 | OVXF 899 (ovarian), PXF 1752 (pleural mesothelioma) |

These findings suggest that this compound may serve as a precursor for developing novel anticancer agents.

Study on Enzyme Inhibition

A study demonstrated that derivatives of the compound exhibited significant enzyme inhibition properties:

"The mercapto group allows for the formation of covalent bonds with active sites on enzymes, leading to reduced enzymatic activity" .

This suggests potential therapeutic applications in conditions where enzyme modulation is beneficial.

Synthesis and Applications

The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions involving thionyl chloride and sodium iodide. The compound serves as an intermediate in synthesizing complex organic molecules and pharmaceuticals, highlighting its versatility in chemical research .

Q & A

Q. What are the optimal synthetic routes for 1-chloro-1-(3-iodo-4-mercaptophenyl)propan-2-one, and how do reaction conditions influence yield and purity?

The synthesis of this compound likely involves halogenation and protection/deprotection strategies for the thiol group. A plausible route could start with 4-mercaptophenylpropan-2-one, followed by iodination at the 3-position using iodine monochloride (ICl) in acidic conditions. Subsequent chlorination at the α-carbon via Cl₂ or sulfuryl chloride (SO₂Cl₂) under controlled temperatures (0–5°C) may yield the target compound. Critical factors include:

- Thiol protection : Use tert-butyl disulfide or other protecting groups to prevent oxidation during iodination .

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance halogenation efficiency, while THF may stabilize intermediates .

- Purification : Column chromatography with silica gel (hexane:ethyl acetate gradient) is recommended to isolate the product from byproducts like disulfides .

Q. How can spectroscopic techniques (NMR, IR, MS) differentiate this compound from structurally similar analogs?

- ¹H NMR : The aromatic proton at the 3-iodo position will show deshielding (δ ~8.2–8.5 ppm) due to iodine’s electron-withdrawing effect. The thiol proton (if unprotected) appears as a broad singlet (δ ~3.5 ppm) .

- ¹³C NMR : The carbonyl carbon (C=O) resonates at ~200–210 ppm. The iodine-bearing carbon exhibits a distinct shift (~95–100 ppm) due to spin-orbit coupling .

- IR : Strong C=O stretch at ~1700 cm⁻¹ and S-H stretch (if unprotected) at ~2550 cm⁻¹ .

- Mass Spec : Molecular ion peak at m/z 340 (M⁺ for C₉H₇ClIOS) with isotopic clusters for chlorine (3:1) and iodine (1:1) .

Advanced Research Questions

Q. How does the iodine atom influence the crystal packing and hydrogen-bonding network in this compound?

Iodine’s polarizability and size promote unique intermolecular interactions:

- Halogen bonding : The iodine atom may act as a halogen bond donor to electron-rich groups (e.g., carbonyl oxygen), forming motifs like C-I⋯O=C with distances of ~3.3–3.5 Å .

- Hydrogen bonding : The thiol group participates in S-H⋯O or S-H⋯Cl interactions, creating chains or sheets. Graph-set analysis (e.g., Etter’s notation) can classify these patterns (e.g., ) .

- Crystal symmetry : Monoclinic systems (e.g., P2₁/c) are common for similar compounds, with unit cell parameters influenced by iodine’s van der Waals radius .

Q. What challenges arise in refining the crystal structure of this compound using SHELX software, and how can they be resolved?

- Heavy atom effects : Iodine’s strong X-ray scattering causes absorption errors. Mitigate this by:

- Disorder modeling : The thiol group may exhibit positional disorder. Apply restraints (ISOR, DELU) and partial occupancy refinement .

- Hydrogen placement : For thiol H-atoms, use difference Fourier maps or riding models with optimized X-H distances (S-H = 1.34 Å) .

Q. How do computational methods (DFT, QTAIM) elucidate the electronic effects of the iodine and thiol substituents on reactivity?

- DFT studies : Calculate molecular electrostatic potential (MEP) to identify nucleophilic/electrophilic sites. The iodine atom creates a σ-hole (+0.05–0.10 e/ų), enhancing electrophilicity at the α-carbon .

- QTAIM analysis : Bond critical points (BCPs) between S-H and Cl/I reveal weak interactions (ρ ~0.05–0.08 a.u.), influencing tautomerism or dimerization .

- NBO analysis : Hyperconjugation from the thiol lone pair to the σ*(C-Cl) orbital stabilizes the molecule (E² ~5–10 kcal/mol) .

Methodological Considerations

- Contradictions in data : Conflicting crystallographic reports (e.g., space group assignments) may arise from solvent inclusion or polymorphism. Cross-validate with powder XRD and DSC .

- Synthetic reproducibility : Variations in iodination efficiency (40–70%) highlight the need for strict temperature control and inert atmospheres .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.